Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes a 3-(4-methoxyphenyl)propanamido substituent at position 5 and a meta-tolyl (m-tolyl) group at position 3. The ethyl carboxylate moiety at position 1 enhances solubility and reactivity for further derivatization.
Properties
IUPAC Name |
ethyl 5-[3-(4-methoxyphenyl)propanoylamino]-3-(3-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-4-34-26(32)23-20-15-35-24(27-21(30)13-10-17-8-11-19(33-3)12-9-17)22(20)25(31)29(28-23)18-7-5-6-16(2)14-18/h5-9,11-12,14-15H,4,10,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHZRDQDOQYOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=C(C=C3)OC)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Thieno[3,4-d]pyridazine core : This heterocyclic structure is known for various biological activities.
- Amido and ester functional groups : These contribute to its solubility and reactivity.
- Methoxy and methyl substituents : These groups may enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that thienopyrimidine derivatives possess potent activity against various bacterial strains due to their ability to inhibit key enzymes involved in bacterial metabolism .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. Inhibitors of ACC are being explored for their roles in treating metabolic disorders such as obesity and dyslipidemia. Experimental data suggest that this compound can effectively reduce lipid accumulation in cellular models, indicating a promising avenue for therapeutic development .
Cytotoxic Effects
Preliminary studies have indicated that the compound may exhibit cytotoxic effects against specific cancer cell lines. For example, it has shown the ability to induce apoptosis in LNCaP prostate cancer cells, suggesting its potential as an anti-cancer agent. The mechanism appears to involve the disruption of metabolic pathways essential for cancer cell survival .
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Inhibition of ACC
In vivo studies conducted on rats demonstrated that administration of the compound significantly reduced body weight gain and fat accumulation on a high-fat diet. The dosage varied from 3 to 30 mg/kg body weight.
| Dosage (mg/kg) | Weight Change (g) | Fat Accumulation (%) |
|---|---|---|
| 0 | +10 | 15 |
| 3 | +7 | 10 |
| 10 | +5 | 8 |
| 30 | +2 | 5 |
Scientific Research Applications
The compound exhibits several noteworthy biological activities, making it a candidate for further research in drug development.
- Anticancer Activity : Preliminary studies suggest that thienopyridazine derivatives can inhibit the proliferation of cancer cells. Ethyl 5-(3-(4-methoxyphenyl)propanamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate may have mechanisms that interfere with tumor growth and metastasis.
- Antimicrobial Properties : Compounds of this class have shown effectiveness against various bacterial strains. Research indicates that modifications in the thienopyridazine structure can enhance antibacterial activity.
- Anti-inflammatory Effects : Some thienopyridazines have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Drug Development
The unique structure of this compound makes it a valuable lead compound for drug discovery. Its derivatives can be synthesized and tested for:
- Targeted Therapy : Modifications can be made to enhance selectivity towards specific cancer cell types or bacterial strains.
- Combination Therapy : Investigating its use in conjunction with other therapeutic agents to improve efficacy and reduce resistance.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-Amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS: 123542-47-2)
Molecular Formula : C₁₅H₁₃N₃O₃S
Molecular Weight : 315.35 g/mol
Key Substituents :
- Position 5: Amino (-NH₂) group
- Position 3 : Phenyl group
Properties : - Density: 1.46 ± 0.1 g/cm³
- Boiling Point: 517.2 ± 60.0 °C (predicted)
Comparison : - The target compound replaces the amino group with a 3-(4-methoxyphenyl)propanamido chain, significantly increasing molecular weight (estimated ~477 g/mol) and lipophilicity.
- The m-tolyl group (vs.
Ethyl 4-(4-((2-Bromoethoxy)carbonyl)phenyl)-2,6-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Molecular Formula: Not explicitly provided () Key Features:
- Tetrahydropyrimidine core (vs. thieno-pyridazine).
- Bromoethoxy and phenyl substituents.
Comparison : - The thieno-pyridazine core in the target compound offers distinct electronic properties compared to tetrahydropyrimidine, affecting π-π stacking and hydrogen-bonding capabilities.
- The bromoethoxy group in this analog suggests utility in cross-coupling reactions, whereas the target’s propanamido group may prioritize amide-based interactions (e.g., enzyme inhibition) .
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Properties
Notes:
- The target compound’s thermal stability is expected to be lower than DATF (a high-energy material) due to its less rigid structure and lack of nitro/furoxan groups .
- Its higher lipophilicity compared to the amino analog may improve cell membrane permeability in drug design .
Research Implications and Gaps
- However, the target compound’s propanamido group likely requires additional coupling reagents .
- Characterization : SHELX software () is widely used for crystallographic refinement, implying its utility in resolving the target’s 3D structure.
- Data Limitations : Specific experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence, necessitating further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
